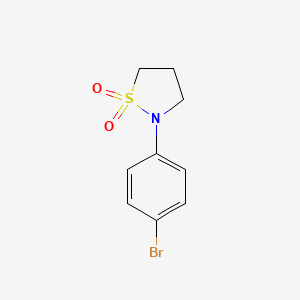

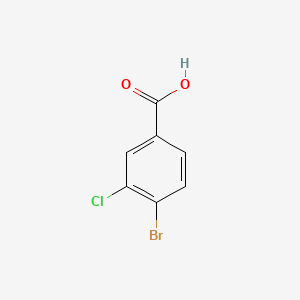

3-Amino-N,N-diisopropylbenzamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Directed Deprotometallation in Organic Synthesis

3-Amino-N,N-diisopropylbenzamide: plays a crucial role in the directed deprotometallation of aromatic compounds. This process is essential for creating new and more efficient organic transformations. The compound’s ability to act under the influence of a directing group allows for greater ancillary group tolerance by the base, which is a significant advancement in synthetic chemistry .

Development of Heterobimetallic Lithium Cuprate Bases

The compound is involved in the synthesis of heterobimetallic lithium cuprate bases, which are instrumental in structural chemistry. These bases are derived from X-ray crystallographic studies and are vital for understanding the relationship between different types of cuprates and their reactivity .

Medicinal Chemistry Applications

In medicinal chemistry, 3-Amino-N,N-diisopropylbenzamide is used for (hetero)arene derivatization. This application is significant for the development of new pharmaceuticals and the modification of existing compounds to enhance their therapeutic efficacy .

Transition Metal-Free Alkylation

The compound enables direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method is efficient and selective, providing a pathway to synthesize α-sulfenylated ketones without the need for transition metal catalysts or organometallic reagents .

Mechanistic Studies in Organic Reactions

3-Amino-N,N-diisopropylbenzamide: is also pivotal in preliminary mechanistic studies that reveal the deprotonative aroylation of methyl sulfides. This understanding is crucial for the directed ortho lithiation of tertiary benzamides, which is a fundamental step in various organic reactions .

Ligand Sterics in Structural Chemistry

The compound contributes to our understanding of ligand sterics in the structural chemistry of alkali metal cuprates. This knowledge is essential for the generation of new types of cuprate motifs and for interpreting the mechanistic pathways towards deprotonative metallation .

Theoretical Modelling and DFT Methods

3-Amino-N,N-diisopropylbenzamide: is used in theoretical modelling and Density Functional Theory (DFT) methods to interrogate the mechanistic pathways in organic chemistry. This application is vital for predicting reaction outcomes and understanding the fundamental principles governing chemical reactions .

Advancements in Organic Transformations

Lastly, the compound is integral to achieving new and more efficient organic transformations. Its role in the advent of a new class of adduct between different cuprate types is a testament to its versatility and importance in advancing organic synthesis .

Mécanisme D'action

Target of Action

It’s known that amides are a fundamental and widespread functional group, and they perform significantly in various proteins, natural products, pharmaceuticals, and synthetic materials .

Mode of Action

This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents . Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA .

Biochemical Pathways

The compound’s interaction with its targets can lead to transformations of the inert amide group .

Result of Action

The result of the action of 3-Amino-N,N-diisopropylbenzamide is the efficient and selective synthesis of α-sulfenylated ketones . This is achieved without using transition-metal catalysts or organometallic reagents .

Action Environment

It’s known that the reactions must be carried out under harsh conditions with a precise amount of the organometallic reagent to prevent possible side reactions .

Propriétés

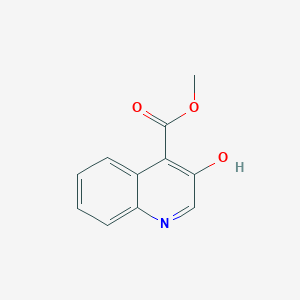

IUPAC Name |

3-amino-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUVNNMTPOLLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514076 | |

| Record name | 3-Amino-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N,N-diisopropylbenzamide | |

CAS RN |

81882-74-8 | |

| Record name | 3-Amino-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)